(5E)-5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(4-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
The compound (5E)-5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(4-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione is a complex organic molecule featuring a combination of pyrrole, pyrimidine, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(4-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione typically involves multi-step organic reactions. The key steps include:
Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Formation of the pyrimidine ring: This involves the condensation of a β-dicarbonyl compound with thiourea in the presence of a base.
Coupling reactions: The final step involves coupling the pyrrole and pyrimidine derivatives through a methylene bridge, often using a strong base like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
(5E)-5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(4-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction can be achieved using hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄).
Substitution: The bromine and fluorine atoms can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: H₂ with Pd/C, NaBH₄ in methanol or ethanol.
Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
(5E)-5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(4-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione: has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its unique structure and possible biological activities.
Materials Science: The compound can be used in the development of organic semiconductors or as a building block for advanced materials.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules and can be used in various organic transformations.
Mechanism of Action
The mechanism of action of (5E)-5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(4-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways and molecular targets would require detailed biochemical studies to elucidate.
Comparison with Similar Compounds
Similar compounds to (5E)-5-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}-1-(4-fluorophenyl)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione include:
- 4,4’-Dichlorobenzophenone : An organic compound with similar aromatic structures but different functional groups.
- Aliphatic amines : Compounds with amine groups that can undergo similar derivatization and separation techniques.
These comparisons highlight the unique combination of functional groups and structural features that make This compound
Properties
Molecular Formula |
C23H17BrFN3O2S |
---|---|
Molecular Weight |
498.4 g/mol |
IUPAC Name |
(5E)-5-[[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1-(4-fluorophenyl)-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C23H17BrFN3O2S/c1-13-11-15(14(2)27(13)18-7-3-16(24)4-8-18)12-20-21(29)26-23(31)28(22(20)30)19-9-5-17(25)6-10-19/h3-12H,1-2H3,(H,26,29,31)/b20-12+ |
InChI Key |
RZRYTFDDUNEIHW-UDWIEESQSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)/C=C/3\C(=O)NC(=S)N(C3=O)C4=CC=C(C=C4)F |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C=C3C(=O)NC(=S)N(C3=O)C4=CC=C(C=C4)F |
Origin of Product |
United States |
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